REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][CH:4]([OH:7])[CH2:3][CH2:2]1.C([O-])([O-])=O.[K+].[K+].F[C:15]1[CH:25]=[CH:24][C:18]([C:19]([O:21][CH2:22][CH3:23])=[O:20])=[CH:17][CH:16]=1>CC#N.CCOC(C)=O>[OH:7][CH:4]1[CH2:5][CH2:6][N:1]([C:15]2[CH:25]=[CH:24][C:18]([C:19]([O:21][CH2:22][CH3:23])=[O:20])=[CH:17][CH:16]=2)[CH2:2][CH2:3]1 |f:1.2.3|
|
Name
|
|
Quantity
|
2.165 g
|
Type
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reactant
|
Smiles
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N1CCC(CC1)O
|
Name
|
|
Quantity
|
2.96 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
51 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
2.62 mL
|
Type
|
reactant
|
Smiles
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FC1=CC=C(C(=O)OCC)C=C1
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
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UNSPECIFIED
|
Setpoint
|
95 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to RT
|
Type
|
WASH
|
Details
|
washed with water (50 mL)
|
Type
|
FILTRATION
|
Details
|
Dried organic layer with MgSO4, filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The product was purified by re-crystallization
|
Name
|
title compound
|
Type
|
product
|
Smiles
|
OC1CCN(CC1)C1=CC=C(C(=O)OCC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.878 g | |
YIELD: PERCENTYIELD | 19.74% | |
YIELD: CALCULATEDPERCENTYIELD | 19.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |